3-Methylpent-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-pent-2-enoic acid can be synthesized through various methods. One common approach involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by dehydration to form the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the double bond.
Industrial Production Methods
In industrial settings, the production of 3-Methyl-pent-2-enoic acid often involves the catalytic hydrogenation of 3-methyl-2-pentenoic acid esters. This process utilizes metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, converting the ester into the corresponding carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-pent-2-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, forming 3-methyl-pentanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium or platinum catalysts
Substitution: Alcohols, amines, acid catalysts
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: 3-Methyl-pentanoic acid
Substitution: Esters, amides
Scientific Research Applications
3-Methyl-pent-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-pent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
3-Methyl-pent-2-enoic acid can be compared with other similar compounds, such as:
2-Methyl-2-pentenoic acid: Similar structure but with the double bond at a different position.
3-Methyl-3-pentenoic acid: Similar structure but with the double bond at a different position.
Pent-2-enoic acid: Lacks the methyl group present in 3-Methyl-pent-2-enoic acid.
Uniqueness
The presence of the methyl group at the third carbon atom and the double bond between the second and third carbon atoms gives 3-Methyl-pent-2-enoic acid unique chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-methylpent-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQOQOSOMBPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901013 |
Source
|
Record name | NoName_61 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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